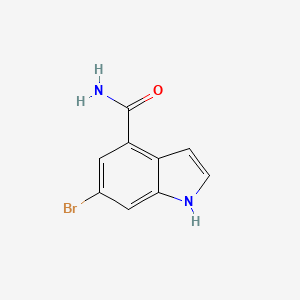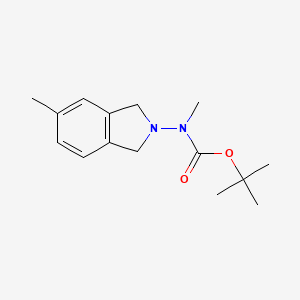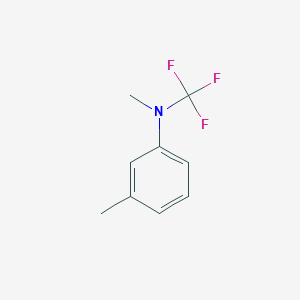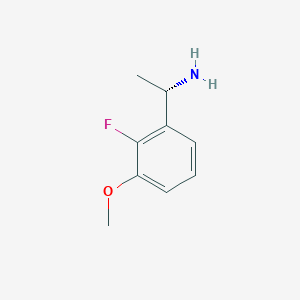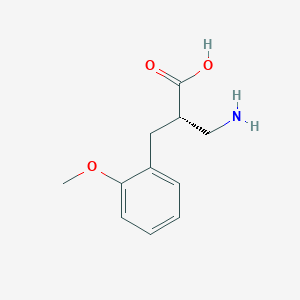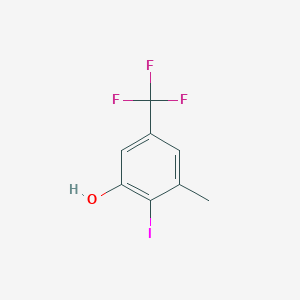
2-Iodo-3-methyl-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-methyl-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H6F3IO and a molecular weight of 302.03 g/mol . It is a solid, typically appearing as a colorless or white crystalline substance . This compound is known for its unique chemical structure, which includes iodine, methyl, and trifluoromethyl groups attached to a phenol ring.
Preparation Methods
The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol typically involves the following steps :
Reaction of 3-iodotoluene with trifluoroacetic acid: This step produces 3-iodo-5-(trifluoromethyl)benzyl alcohol.
Reaction of 3-iodo-5-(trifluoromethyl)benzyl alcohol with sodium hydride: This step yields this compound.
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above is commonly used in laboratory settings.
Chemical Reactions Analysis
2-Iodo-3-methyl-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-methyl-5-(trifluoromethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol is primarily related to its ability to undergo various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively . The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-Iodo-3-methyl-5-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
2-Iodo-5-(trifluoromethyl)phenol: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Iodo-3-methylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Iodo-3-methyl-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenol ring, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical and biological properties .
Properties
Molecular Formula |
C8H6F3IO |
|---|---|
Molecular Weight |
302.03 g/mol |
IUPAC Name |
2-iodo-3-methyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F3IO/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3,13H,1H3 |
InChI Key |
ZWLIZCSTDUPRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


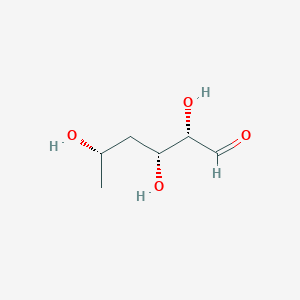
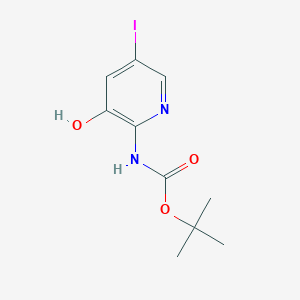
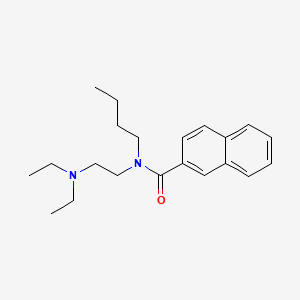
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)

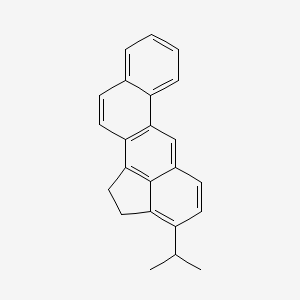
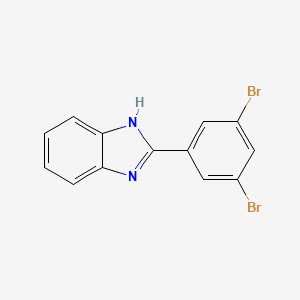

![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
